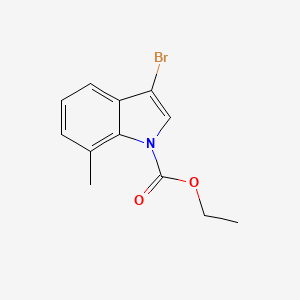

Methyl 2-amino-4-bromo-5-fluorobenzoate

Overview

Description

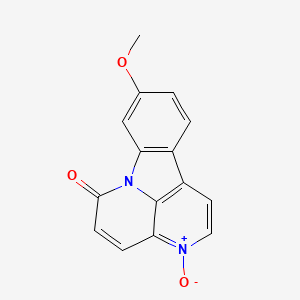

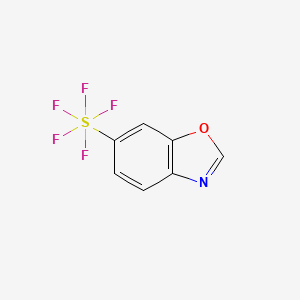

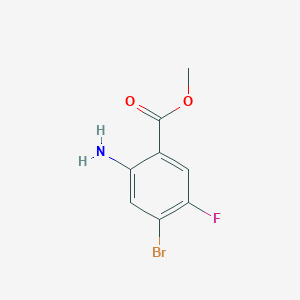

Methyl 2-amino-4-bromo-5-fluorobenzoate is a compound that has been studied for its potential applications in various fields, including pharmaceuticals and materials science. The compound is characterized by the presence of functional groups such as an amino group, a bromine atom, and a fluorine atom on a benzoate skeleton.

Synthesis Analysis

The synthesis of related fluorinated benzothiazoles has been reported, where the Jacobsen cyclization of precursor thiobenzanilides was used to form regioisomeric fluorobenzothiazoles . Although not directly related to Methyl 2-amino-4-bromo-5-fluorobenzoate, this method provides insight into the synthetic strategies that could be adapted for halogenated aromatic compounds. Another study optimized the synthesis of Methyl 2-amino-5-fluorobenzoate, which is structurally similar to the compound of interest, using a series of reactions starting from 3-fluorobenzoic acid .

Molecular Structure Analysis

The molecular structure of Methyl 2-amino-5-bromobenzoate, a compound similar to the one of interest, was investigated using density functional theory (DFT) . The study provided a complete description of molecular dynamics through vibrational wavenumber calculations and normal mode analysis. The molecular electrostatic potential and electronic properties were also studied, which could be relevant for understanding the electronic structure of Methyl 2-amino-4-bromo-5-fluorobenzoate.

Chemical Reactions Analysis

While specific reactions of Methyl 2-amino-4-bromo-5-fluorobenzoate are not detailed in the provided papers, the synthesis and reactions of structurally related compounds offer valuable insights. For instance, the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline involved bromination and other reactions starting from an amino-substituted benzoic acid . This suggests that halogenation and other functional group transformations are feasible for compounds with similar structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of Methyl 2-amino-5-bromobenzoate were extensively studied, revealing its potential for nonlinear optical (NLO) applications . The crystal was characterized by X-ray diffraction, and its vibrational frequencies were identified using FT-IR and FT-Raman spectral analyses. The optical energy band gap and refractive indices were determined, and the thermal stability was assessed by thermogravimetric analysis (TGA) and differential thermal analysis (DTA) . These findings could be extrapolated to predict the properties of Methyl 2-amino-4-bromo-5-fluorobenzoate.

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 2-amino-4-bromo-5-fluorobenzoate has been a subject of interest in various synthesis and chemical property studies. An example of this is its utilization in the optimization of synthetic methods. Yin Jian-zhong (2010) describes the synthesis of Methyl 2-amino-5-fluorobenzoate, which is closely related to Methyl 2-amino-4-bromo-5-fluorobenzoate. This synthesis involved a series of reactions including nitrification, esterification, and hydronation, achieving a yield of 81% (Yin Jian-zhong, 2010).

Photophysical and Photochemical Properties

Methyl 2-amino-4-bromo-5-fluorobenzoate derivatives have been studied for their photophysical and photochemical properties. M. Pişkin et al. (2020) researched new zinc phthalocyanines substituted with new benzenesulfonamide derivative groups containing Schiff base, demonstrating significant potential in photodynamic therapy applications due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis of Related Compounds

Research has also focused on synthesizing related compounds to Methyl 2-amino-4-bromo-5-fluorobenzoate. Zhou Peng-peng (2013) reported the synthesis of 3-Bromo-2-fluorobenzoic acid with high purity, which is a structurally related compound (Zhou Peng-peng, 2013).

Applications in Antitumor Properties

A significant area of application for compounds structurally similar to Methyl 2-amino-4-bromo-5-fluorobenzoate is in antitumor research. For instance, T. Bradshaw et al. (2002) discussed the use of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles, highlighting their potential in cancer treatment (Bradshaw et al., 2002).

Fluorescence Sensing and Bio-Imaging

Xingpei Ye et al. (2014) developed a new fluorogenic chemosensor using a compound structurally similar to Methyl 2-amino-4-bromo-5-fluorobenzoate, demonstrating its application in living cell imaging and as a sensitive sensor for metal ions (Ye et al., 2014).

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements include H302, H315, H320, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Mechanism of Action

Target of Action

The primary targets of Methyl 2-amino-4-bromo-5-fluorobenzoate are currently unknown. This compound is a derivative of benzoic acid, which is often used in the synthesis of various pharmaceuticals . .

Biochemical Pathways

Given the lack of specific target information, it’s challenging to predict the exact biochemical pathways this compound might influence .

Pharmacokinetics

A compound’s lipophilicity, water solubility, and molecular weight can influence its pharmacokinetics . This compound has a molecular weight of 233.034 , and its lipophilicity and water solubility have been predicted . These properties could impact its absorption and distribution in the body, as well as its bioavailability.

Result of Action

Without specific target or pathway information, it’s difficult to predict the potential effects of this compound .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact how a compound interacts with its targets . .

properties

IUPAC Name |

methyl 2-amino-4-bromo-5-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO2/c1-13-8(12)4-2-6(10)5(9)3-7(4)11/h2-3H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVHIPEYONTVANB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1N)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101216271 | |

| Record name | Benzoic acid, 2-amino-4-bromo-5-fluoro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101216271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1395493-30-7 | |

| Record name | Benzoic acid, 2-amino-4-bromo-5-fluoro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1395493-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-amino-4-bromo-5-fluoro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101216271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

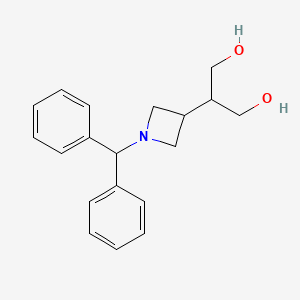

![1-Benzyl-1,6-diazaspiro[3.3]heptane oxalate](/img/structure/B3027742.png)